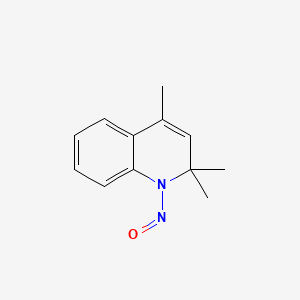
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure high yields and purity. Industrial production methods may employ heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents .
Chemical Reactions Analysis
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s derivatives exhibit antibacterial, antimalarial, and anti-inflammatory properties, making them valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber and plastic industries.
1,2-Dihydro-2,2,4-trimethylquinoline: Used in similar applications but differs in its reactivity and stability.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and specific applications.
Properties
CAS No. |
20619-78-7 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-nitrosoquinoline |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(2,3)14(13-15)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
InChI Key |
MOGASTIXMIUDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)N=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















